molecular formula C11H15BrFN B1406935 [(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine CAS No. 1501500-11-3

[(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine

Cat. No.: B1406935
CAS No.: 1501500-11-3
M. Wt: 260.15 g/mol
InChI Key: PSDHAULZZXORAP-UHFFFAOYSA-N
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Description

[(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, along with an isopropylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-fluorobenzyl alcohol.

    Conversion to Bromide: The alcohol is converted to 3-bromo-5-fluorobenzyl bromide using hydrobromic acid or phosphorus tribromide.

    Amination: The bromide is then reacted with isopropylmethylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

[(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzyl alcohol
  • 3-Bromo-5-fluorobenzyl bromide
  • 3-Bromo-5-fluorobenzaldehyde

Uniqueness

[(3-Bromo-5-fluorophenyl)methyl](methyl)(propan-2-yl)amine is unique due to the presence of both bromine and fluorine atoms on the benzyl group, along with the isopropylmethylamine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)14(3)7-9-4-10(12)6-11(13)5-9/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDHAULZZXORAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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